N-(4-甲氧基苄基)依法韦仑

描述

Synthesis Analysis

The synthesis of N-(4-Methoxybenzyl)efavirenz has been optimized through a series of steps including alkynylation, deprotection, and cyclization, achieving high chemical and optical purity with an overall yield of 69% (Bai Jun, 2012). Another practical and enantioselective synthesis route offers the compound in excellent chemical and optical purity through a seven-step process starting from 4-chloroaniline, highlighting the efficiency of current synthetic methodologies (M. Pierce et al., 1998).

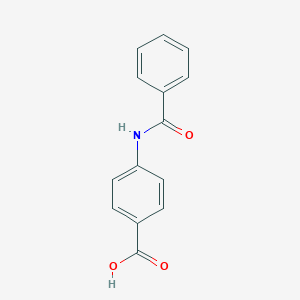

Molecular Structure Analysis

The molecular structure of efavirenz, which includes N-(4-Methoxybenzyl)efavirenz, is defined by its unique "crane bird" like appearance, demonstrated through X-ray diffraction analysis. This structure underlines the compound's specific interaction capabilities, particularly its self-complementary amide group that plays a crucial role in its crystal packing through helical hydrogen-bonding catemers (K. Ravikumar & B. Sridhar, 2009).

Chemical Reactions and Properties

The oxidative removal of the p-methoxybenzyl-amino protecting group in the synthesis of efavirenz showcases a significant chemical reaction, offering a scalable and practical procedure that achieves a product purity of > 99.5% (A. Choudhury et al., 2001). This step is critical in the overall synthesis process, highlighting the compound's reactivity and interaction with specific chemical groups.

Physical Properties Analysis

The crystal and molecular structure elucidation of efavirenz and its derivatives provide insights into the physical properties of N-(4-Methoxybenzyl)efavirenz. The detailed analysis of these structures helps in understanding the compound's stability, packing, and potential intermolecular interactions, which are crucial for its physical properties (K. Ravikumar & B. Sridhar, 2009).

科学研究应用

抗逆转录病毒疗法中的依法韦仑基方案

依法韦仑是抗逆转录病毒疗法中的关键组成部分,特别是对于抗逆转录病毒初治的 HIV 感染患者。研究将依法韦仑基方案与其他抗逆转录病毒药物进行了比较,发现它们在疗效方面同样有效。依法韦仑因其一日一次的给药和包含在固定剂量组合中而受到青睐,使其成为患者的便捷选择。尽管依法韦仑有效,但它会引起神经精神副作用,这是一个重大问题 (J. Kryst 等人,2015; B. Larru 等人,2014)。

依法韦仑的儿科应用

考虑到依法韦仑的疗效和儿童友好型制剂,其适应症已扩展到年仅 3 个月的儿童。然而,由于在非人类灵长类动物中存在神经管缺陷的风险,在某些情况下限制了其在怀孕前三个月期间的使用 (B. Larru 等人,2014)。

神经精神副作用

大量的研究集中在依法韦仑的神经精神副作用上,这些副作用会显着影响患者对治疗方案的依从性。这些副作用包括失眠、异常梦境和注意力障碍。管理这些副作用对于维持患者依从性和整体治疗成功至关重要 (E. Decloedt & G. Maartens, 2013; R. Gaida 等人,2015)。

依法韦仑治疗中的药物遗传学

药物遗传学在依法韦仑治疗中的作用已得到探索,特别是 CYP2B6 基因多态性对依法韦仑代谢的影响。这些多态性会导致依法韦仑的等离子体浓度发生变化,影响其疗效和毒性。了解这些遗传因素对于抗逆转录病毒疗法中的个性化医疗方法至关重要 (N. Rakhmanina & J. N. van den Anker, 2010)。

作用机制

Target of Action

N-(4-Methoxybenzyl)efavirenz is a derivative of Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . The primary target of Efavirenz is the reverse transcriptase enzyme of the HIV virus . This enzyme is crucial for the replication of the virus, as it converts the viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

Efavirenz, and by extension N-(4-Methoxybenzyl)efavirenz, inhibits the action of the reverse transcriptase enzyme. It binds to the enzyme and prevents it from converting the viral RNA into DNA . This inhibition of the reverse transcriptase enzyme effectively halts the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-Methoxybenzyl)efavirenz is the replication cycle of the HIV virus. By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the viral replication process . Additionally, Efavirenz has been shown to affect the fatty acid metabolism pathway, which could be a key regulator in its anticancer process .

Pharmacokinetics

Studies on efavirenz suggest that it has good bioavailability and is extensively metabolized in the liver, primarily by the cyp2b6 enzyme . The drug’s elimination half-life is long, allowing for once-daily dosing . The pharmacokinetic properties of Efavirenz are influenced by genetic polymorphisms in CYP2B6 .

Result of Action

The inhibition of the reverse transcriptase enzyme by N-(4-Methoxybenzyl)efavirenz results in the prevention of HIV replication, thereby reducing viral load and slowing the progression of the disease . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .

Action Environment

The action of N-(4-Methoxybenzyl)efavirenz can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions . Genetic factors, such as polymorphisms in the CYP2B6 enzyme, can also influence the drug’s pharmacokinetics and response

属性

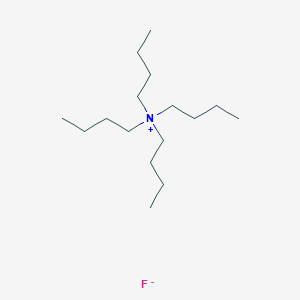

IUPAC Name |

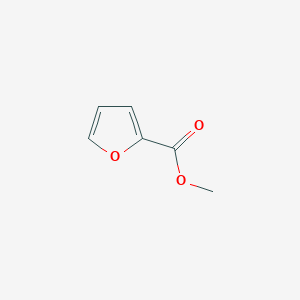

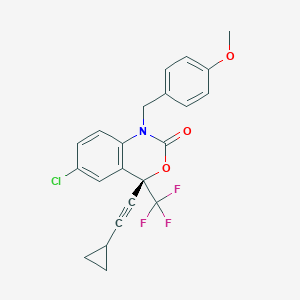

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYROQXKHLSLOS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169904 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)efavirenz | |

CAS RN |

174819-21-7 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。